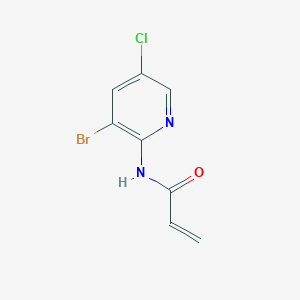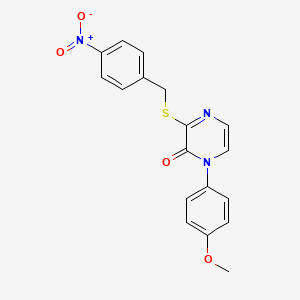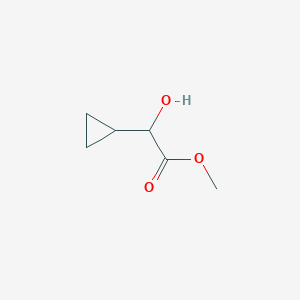![molecular formula C23H25N5O2 B2699991 2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176270-02-1](/img/structure/B2699991.png)
2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Anticancer Agents
Research has identified the utility of compounds with cyclopropyl, piperidinyl, and pyrazolyl groups in the synthesis of potential anticancer agents. One approach involved the cyclization reaction of compounds to form a variety of derivatives that showed promise in antibacterial activity and as potential anticancer agents against human breast, CNS, and colon cancer cell lines. These compounds often function by inhibiting specific pathways critical to cancer cell proliferation or survival (Anusevičius et al., 2014).
Antimicrobial and Antituberculosis Activity
Some derivatives synthesized from similar compounds have been explored for their antimicrobial and antituberculosis activities. This includes the synthesis of fused pyran motifs under microwave irradiation, which were screened for their preliminary in vitro antibacterial activity against a panel of pathogenic strains of bacteria and fungi, antituberculosis activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum (Kalaria et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using cyclopropyl, piperidinyl, and pyrazolyl groups is a significant area of research, given their potential in pharmaceuticals. These compounds serve as precursors or intermediates in creating novel heterocyclic structures with anticipated biological activities, including antimicrobial, antitumor, and possibly antiparkinsonian effects. For instance, novel synthesis methods have been developed to produce 5-imidazopyrazole incorporated fused pyran motifs, showcasing the versatility of these compounds in medicinal chemistry (El-Hashash et al., 2012).
Fluorescent Properties for Biological Studies
Certain derivatives synthesized from these compounds exhibit marked fluorescent abilities, potentially useful in biological studies for tracking and analyzing cellular processes. The development of synthetic equivalents of conjugated enynones for the synthesis of pyrazoles and dihydropyrazoles, which show significant fluorescence, highlights the application of these compounds in creating fluorescent markers for biological research (Odin et al., 2022).
Eigenschaften
IUPAC Name |
2-[[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c29-22-9-8-21(27-13-3-12-24-27)25-28(22)16-17-10-14-26(15-11-17)23(30)20-5-2-1-4-19(20)18-6-7-18/h1-5,8-9,12-13,17-18H,6-7,10-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJIAEBDZUOILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C(=O)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5,6-Dichloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2699908.png)
![4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2699909.png)
![N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2699910.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2699911.png)


![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)